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Compound of Interest

Compound Name:
(R)-tert-Butyl (1-hydroxybut-3-en-

2-yl)carbamate

Cat. No.: B2970193 Get Quote

An In-Depth Technical Guide to the Physical Properties of (R)-tert-Butyl (1-hydroxybut-3-en-
2-yl)carbamate

Introduction
(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate, a chiral building block featuring both a

vinyl group and a protected amine, is a valuable intermediate in asymmetric synthesis. Its utility

in the development of novel pharmaceutical agents and complex organic molecules

necessitates a thorough understanding of its physical properties. The tert-butyloxycarbonyl

(Boc) protecting group is crucial in synthetic strategies, offering robust protection under many

conditions while allowing for selective removal under mild acidic conditions[1][2]. This guide

provides a detailed examination of the key physical and chemical characteristics of this

compound, offering researchers and drug development professionals the foundational data

required for its effective handling, characterization, and application in synthetic workflows.

Section 1: Chemical Identity and Core Properties
Accurate identification is the cornerstone of any chemical protocol. The fundamental identifiers

and computed properties of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate are

summarized below.

Chemical Structure:
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Chemical structure of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate

Figure 1: 2D Structure of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate

Table 1: Core Identifiers and Computed Physical Properties

Property Value Source

CAS Number 89985-86-4 [3][4]

Molecular Formula C₉H₁₇NO₃ [3]

Molecular Weight 187.23 g/mol [3]

Monoisotopic Mass 187.12084340 Da [3]

Topological Polar Surface Area 58.6 Å² [3]

Rotatable Bond Count 5 [3]

Hydrogen Bond Donor Count 2 [3]

Hydrogen Bond Acceptor

Count
3 [3]

| Predicted pKa | 11.60 ± 0.46 |[3] |

Section 2: Physicochemical Characterization
The physicochemical properties dictate the compound's behavior in various environments,

influencing everything from reaction kinetics to purification strategies.

Appearance and Thermal Properties
While specific experimental data for melting and boiling points are not widely published,

compounds of this class—Boc-protected amino alcohols—are often viscous liquids or low-

melting solids at room temperature[5]. The presence of both hydrogen bond donors (OH, NH)

and a bulky, nonpolar tert-butyl group results in moderate intermolecular forces.

Solubility Profile
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The solubility of a compound is critical for designing homogeneous reaction mixtures and

effective extraction and crystallization protocols. Based on the properties of structurally related

Boc-protected compounds, a general solubility profile can be established.

High Solubility: Expected in polar aprotic solvents such as Dichloromethane (DCM),

Tetrahydrofuran (THF), Ethyl Acetate, and Dimethylformamide (DMF)[1].

Moderate Solubility: Expected in polar protic solvents like Methanol, Ethanol, and

Isopropanol.

Low/Insoluble: Expected in nonpolar solvents like hexanes and petroleum ether, and in

water.

This solubility pattern is a direct consequence of the molecule's dual nature: the polar

carbamate and alcohol groups interact favorably with polar solvents, while the tert-butyl and

vinyl moieties contribute to solubility in less polar organic media.

Optical Activity
As a chiral molecule, (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate rotates plane-

polarized light. The specific rotation, [α]D, is a fundamental physical constant used to confirm

the enantiomeric purity of the material. This value must be determined experimentally, as it is

highly sensitive to the solvent, concentration, and temperature. For a related compound, Boc-

D-Valinol, a specific rotation of +23° (c=1 in chloroform) has been reported, indicating the

expected range for such molecules[6].

Section 3: Spectroscopic Profile for Structural
Verification
Spectroscopic analysis provides an unambiguous confirmation of the chemical structure. The

following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is the most powerful tool for routine structural

confirmation. The expected signals for (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
are:
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~5.8-6.0 ppm: A multiplet corresponding to the vinyl proton (-CH=CH₂).

~5.1-5.3 ppm: Two distinct signals (doublet of doublets) for the terminal vinyl protons

(=CH₂).

~4.8-5.2 ppm: A broad singlet for the carbamate proton (-NH-).

~3.8-4.2 ppm: A broad multiplet for the proton on the chiral center (-CH(NH)-).

~3.5-3.7 ppm: A multiplet (likely two signals) for the methylene protons adjacent to the

hydroxyl group (-CH₂OH).

~2.0-2.5 ppm: A broad singlet for the hydroxyl proton (-OH).

~1.45 ppm: A sharp, intense singlet for the nine equivalent protons of the tert-butyl group (-

C(CH₃)₃).

¹³C NMR: The carbon spectrum confirms the carbon framework. Expected chemical shifts

include:

~156 ppm: Carbonyl carbon of the carbamate (C=O).

~135-140 ppm: Olefinic carbon (-CH=).

~115-120 ppm: Terminal olefinic carbon (=CH₂).

~80 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

~65 ppm: Methylene carbon (-CH₂OH).

~55 ppm: Chiral methine carbon (-CH(NH)-).

~28.5 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.

3400-3300 cm⁻¹ (broad): O-H and N-H stretching vibrations.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2970193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3100-3000 cm⁻¹: C-H stretching for the vinyl group.

2980-2850 cm⁻¹: C-H stretching for the aliphatic parts of the molecule.

~1690 cm⁻¹ (strong): C=O stretching of the carbamate group.

~1640 cm⁻¹: C=C stretching of the vinyl group.

~1160 cm⁻¹ (strong): C-O stretching associated with the carbamate.

Section 4: Experimental Methodologies for Property
Determination
The trustworthiness of physical data relies on robust and reproducible experimental protocols.

This section outlines the methodologies for characterizing the title compound.

Workflow for Physicochemical Analysis
The logical flow for characterizing a new batch of the compound is outlined below. This ensures

identity, purity, and key physical properties are confirmed before its use in further applications.
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Caption: Workflow for the comprehensive characterization of the title compound.
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Protocol 1: Determination of Specific Rotation
This protocol describes the measurement of optical activity to confirm the enantiomeric identity.

Objective: To measure the specific rotation [α]D of (R)-tert-Butyl (1-hydroxybut-3-en-2-
yl)carbamate.

Materials:

Analytical balance

10 mL volumetric flask

Polarimeter cell (e.g., 1 dm)

Polarimeter (Sodium D-line, 589 nm)

Chloroform (or other suitable, specified solvent)

The compound of interest

Procedure:

Sample Preparation: Accurately weigh approximately 100 mg (0.1 g) of the compound.

Record the exact mass (m).

Transfer the compound quantitatively to a 10 mL volumetric flask.

Dissolve the compound in the chosen solvent (e.g., Chloroform) and fill to the 10 mL mark.

This creates a solution with concentration (c) in g/100mL. For this example, c will be

approximately 1 g/100 mL.

Instrument Preparation: Calibrate the polarimeter using a blank solvent-filled cell. The

reading should be zero.

Measurement: Fill the polarimeter cell with the prepared sample solution, ensuring no air

bubbles are present in the light path.
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Place the cell in the polarimeter and record the observed rotation (α). Take at least three

readings and average them.

Calculation: Calculate the specific rotation using the formula: [α]DT = α / (l × c)

Where:

α = observed rotation

l = path length of the cell in decimeters (dm)

c = concentration in g/mL

T = Temperature in °C

D = Sodium D-line wavelength

Trustworthiness Check: The result should be compared against literature values if available.

Consistency across batches validates the stereochemical integrity of the synthetic process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Physical properties of (R)-tert-Butyl (1-hydroxybut-3-en-
2-yl)carbamate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2970193#physical-properties-of-r-tert-butyl-1-
hydroxybut-3-en-2-yl-carbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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